1-(4-Carboxybutyl)indole-3-carboxylic acid

Forensic Toxicology LC-MS/MS Quantification Synthetic Cannabinoid Metabolism

Forensic toxicology labs face risk of false-negative PB-22 exposure confirmation using non-specific metabolite surrogates. This high-purity (≥98%) ω-carboxylated metabolite serves as the definitive urinary biomarker for PB-22 and 5F-PB-22. - Validated LC-MS/MS quantitation range: 10-10,000 pg/mL; achieves 2090 pg/mL in authentic urine. - Long-term powder stability: 3 years at -20°C; DMF solubility 30 mg/mL for calibration standards.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 1630022-95-5
Cat. No. B592997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Carboxybutyl)indole-3-carboxylic acid
CAS1630022-95-5
Synonyms3-carboxy-1H-indole-1-pentanoic acid
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O
InChIInChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19)
InChIKeyVCBRLAVKGLDFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Carboxybutyl)indole-3-carboxylic Acid (CAS 1630022-95-5): Analytical Standard for Synthetic Cannabinoid Metabolism


1-(4-Carboxybutyl)indole-3-carboxylic acid (CAS 1630022-95-5), also designated as PB-22 N-pentanoic acid-3-carboxyindole metabolite, is an indolyl carboxylic acid with molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol [1]. This compound is characterized by a carboxybutyl substituent at the N1 position of the indole ring and a carboxylic acid moiety at the C3 position, conferring it with dual acidic functionality . It is widely recognized as the major terminal oxidative metabolite of the synthetic cannabinoid PB-22 (also known as QUPIC), formed through ω-oxidation of the N-pentyl side chain . As an analytical reference standard, it serves as a critical biomarker for confirming PB-22 and 5F-PB-22 consumption in forensic and clinical toxicology .

Why Analytical Specificity Precludes Generic Substitution of 1-(4-Carboxybutyl)indole-3-carboxylic Acid


Substituting 1-(4-carboxybutyl)indole-3-carboxylic acid with other in-class indole-3-carboxylic acid derivatives or alternative synthetic cannabinoid metabolites is analytically invalid and procurement-defeating. The core differentiation lies in its unique status as the definitive ω-carboxylated metabolite of PB-22, a critical diagnostic marker for confirming specific drug exposure [1]. While compounds like JWH-018 pentanoic acid or PB-22 N-5-hydroxypentyl share the indole core, they exhibit distinct mass spectrometric fragmentation profiles, chromatographic retention times, and metabolic origins [2]. In forensic and clinical toxicology, using an incorrect or structurally similar but non-identical metabolite would yield false-negative or false-positive results in confirmatory assays such as LC-MS/MS, thereby invalidating legal and clinical decision-making [3]. The procurement value of this compound is therefore not in its broad pharmacological activity, but in its analytical specificity as a validated reference standard for targeted quantification and method development.

Quantitative Differentiation of 1-(4-Carboxybutyl)indole-3-carboxylic Acid: LC-MS/MS Performance, Solubility, and Physicochemical Benchmarking


Superior Diagnostic Concentration vs. Hydroxylated Metabolites in Authentic Human Urine Specimens

In an analytical validation study quantifying metabolites of 5F-PB-22 in authentic human urine samples, 1-(4-carboxybutyl)indole-3-carboxylic acid (PB-22 N-pentanoic acid) demonstrated substantially higher urinary concentrations compared to its hydroxylated analog, PB-22 N-5-hydroxypentyl. The quantitative data underscore the target compound's superiority as a primary urinary biomarker due to its extended detection window and higher abundance [1].

Forensic Toxicology LC-MS/MS Quantification Synthetic Cannabinoid Metabolism Urine Biomarker Validation

Enhanced DMF Solubility and Solvent Versatility for Analytical Method Development

Comparative solubility testing indicates that 1-(4-carboxybutyl)indole-3-carboxylic acid exhibits superior solubility in N,N-dimethylformamide (DMF) relative to JWH-018 N-pentanoic acid metabolite. This property is critical for preparing high-concentration stock solutions necessary for spiking experiments and calibration curves in LC-MS/MS method development [1].

Analytical Chemistry Solubility Optimization Reference Standard Preparation

Broader Linear Quantitation Range in Validated LC-MS/MS Assays

In a validated LC-MS/MS method for authentic urine specimens, the quantitation range for 1-(4-carboxybutyl)indole-3-carboxylic acid was established from 10 to 10,000 pg/mL. This spans four orders of magnitude, which is characteristic of a robust assay suitable for diverse forensic sample concentrations [1]. In contrast, a separate quantitative study for JWH-018 pentanoic acid reported a narrower working range of 0.5–100 ng/mL (i.e., 500–100,000 pg/mL) [2].

Bioanalytical Method Validation Dynamic Range Forensic Quantification

Physicochemical Benchmarking: Molecular Complexity and Lipophilicity Profile

The physicochemical profile of 1-(4-carboxybutyl)indole-3-carboxylic acid, including its molecular complexity score of 344, polar surface area of 80 Ų, and computed logP of 2.49, differentiates it from simpler indole-3-carboxylic acid analogs. Its XLogP3-AA value of 1.7 further refines its lipophilicity profile. These parameters directly influence reversed-phase HPLC retention and solid-phase extraction recovery, and are distinct from those of unsubstituted indole-3-carboxylic acid or alternative N-alkylated indole derivatives [1] .

Physicochemical Properties Chromatographic Retention In Silico ADME

Long-Term Stability and Storage Validation for Reference Standard Integrity

Vendor technical datasheets specify validated long-term storage conditions for 1-(4-carboxybutyl)indole-3-carboxylic acid. The compound is stable as a powder for 3 years at -20°C and 2 years at 4°C, and in solution for 6 months at -80°C and 1 month at -20°C . This stability profile ensures the integrity of the analytical reference standard over extended periods, which is essential for forensic laboratories requiring consistent performance in quality control and proficiency testing. In contrast, structurally related N-alkylated indole metabolites often degrade via oxidation or hydrolysis unless stored under strictly anhydrous and inert conditions, a limitation not specified for this validated reference material .

Stability Studies Reference Material Storage Quality Control

Rigorous Purity Specification (≥98%) for Forensic and Clinical Quantitation

Commercially available 1-(4-carboxybutyl)indole-3-carboxylic acid is certified at ≥98% purity as determined by HPLC and/or GC-MS analysis . This high purity level is critical for its designated use as an analytical reference standard and ensures that quantitative measurements in forensic and clinical assays are not confounded by isomeric or degradant impurities. In contrast, metabolites intended for in vivo pharmacological studies may be supplied at lower purity (e.g., ≥95%) without certified analytical traceability, which is unacceptable for confirmatory forensic applications .

Analytical Reference Standard Purity Certification Forensic Quality Assurance

Primary Application Scenarios for 1-(4-Carboxybutyl)indole-3-carboxylic Acid in Forensic and Clinical Toxicology


Confirmatory Urinalysis for PB-22 and 5F-PB-22 Exposure in Forensic Casework

In forensic toxicology laboratories, 1-(4-carboxybutyl)indole-3-carboxylic acid serves as the definitive biomarker for confirming exposure to the synthetic cannabinoids PB-22 and 5F-PB-22. As demonstrated by Minakata et al. (2017), this compound is the predominant ω-carboxylated metabolite detected and quantified in authentic human urine specimens, with concentrations reaching up to 2090 pg/mL [1]. Its validated LC-MS/MS quantitation range of 10–10,000 pg/mL and high purity (≥98%) make it an essential analytical reference standard for generating legally defensible quantitative data in forensic casework .

Clinical Toxicology and Emergency Department Screening

In clinical toxicology settings, accurate identification of synthetic cannabinoid intoxication is essential for patient management and differential diagnosis. The high abundance and stability of this dicarboxylic acid metabolite in urine provide a reliable analytical window for confirming recent PB-22 or 5F-PB-22 use [1]. Its enhanced DMF solubility (30 mg/mL) facilitates the preparation of high-concentration calibration standards, while its broad quantitation range ensures that both acute overdose and low-level residual exposure can be detected and measured in a single analytical run .

Method Development and Validation for Novel Synthetic Cannabinoid Metabolites

Analytical chemists developing novel LC-MS/MS or UHPLC-QTOF-MS methods for synthetic cannabinoid screening require well-characterized reference standards for method validation and proficiency testing. 1-(4-Carboxybutyl)indole-3-carboxylic acid provides a validated benchmark for optimizing chromatographic separation (influenced by its distinct logP of 2.49 and polar surface area of 80 Ų) and solid-phase extraction recovery [1] . Its long-term stability (3 years at -20°C as powder) ensures consistent method performance across multi-year validation studies and inter-laboratory comparisons .

Preparation of Quality Control Materials and Proficiency Testing Samples

Accredited forensic laboratories and external quality assessment (EQA) providers rely on high-purity analytical reference standards to prepare spiked urine and serum quality control materials. The certified purity of ≥98% for this compound, coupled with its validated long-term solution stability (6 months at -80°C), makes it suitable for manufacturing stable, traceable proficiency testing panels [1] . This ensures that participating laboratories can accurately assess their analytical performance against a known, well-characterized analyte, supporting compliance with ISO/IEC 17025 and similar accreditation frameworks .

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